2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide
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Overview
Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea to form the thiazolidinone ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of the 4-methyl-3-nitrophenyl group in 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide distinguishes it from similar compounds. This unique substituent may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-6-2-3-7(4-8(6)16(19)20)14-10(17)5-9-11(18)15-12(13)21-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPNEBZEKXCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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